Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Lipophilicity optimization Lead optimization ADME prediction

Procure 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine to accelerate kinase lead optimization with an immediate +0.61 LogP advantage over non‑fluorinated 3‑iodo‑7‑azaindole. The orthogonal C‑3 iodine (Suzuki–Miyaura, Sonogashira) and C‑4 fluorine (SNAr) handles — separated by ~271 kJ·mol⁻¹ bond dissociation energy — enable unambiguous sequential diversification into two‑dimensional SAR libraries. Validated in BTK/SYK inhibitors for B‑cell malignancies and FGFR1‑3 inhibitors reaching 7–25 nM potency; the C‑4 fluorine also serves as a metabolic blocking group. The C‑3 iodine supports radioiodination for PET/SPECT tracer development. White to off‑white crystalline powder, ≥95% purity. Order now.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 1190320-05-8
Cat. No. B1452409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1190320-05-8
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1F)C(=CN2)I
InChIInChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
InChIKeyRBDCZRMXOBAKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-05-8): A Dual-Halogenated 7-Azaindole Scaffold for Diversifiable Kinase-Targeted Synthesis and Procurement Evaluation


4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-05-8), also referred to as 4-fluoro-3-iodo-7-azaindole, is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family — a privileged scaffold in medicinal chemistry recognized for its purine-mimetic properties and broad utility in kinase inhibitor design [1]. The compound possesses a molecular formula of C₇H₄FIN₂ and a molecular weight of 262.02 g·mol⁻¹ . Its defining structural feature is the orthogonal placement of a fluorine atom at the 4-position and an iodine atom at the 3-position of the bicyclic core, providing two chemically distinct vectors: the iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), while the fluorine imparts electron-withdrawing character that modulates both the electronic environment of the ring system and the pharmacokinetic properties of downstream derivatives . Available at purities of 95–98% from multiple suppliers, this compound functions primarily as a late-stage diversification intermediate for constructing focused libraries targeting Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), fibroblast growth factor receptors (FGFRs), and other therapeutically relevant kinases .

Why 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Interchanged with Closely Related 7-Azaindole Analogs Without Altering Synthetic Outcomes and Pharmacokinetic Trajectories


The 7-azaindole scaffold presents multiple sites for halogen substitution, and even regioisomers sharing the same elemental composition (C₇H₄FIN₂, MW 262.02) exhibit profoundly different reactivity and biological profiles. The 4-fluoro-3-iodo substitution pattern is distinct from its immediate regioisomers — such as 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-23-7) — in that the fluorine occupies a position adjacent to the pyridine nitrogen (N-7), directly influencing the basicity and hydrogen-bonding capacity of the ring junction critical for ATP-binding site engagement [1]. Furthermore, the identity of the halogen at the 4-position (F vs. Cl vs. Br vs. H) dictates both the electronic character of the cross-coupling partner at C-3 and the lipophilicity of downstream products: the target compound (LogP 2.78) occupies a lipophilicity window distinct from the non-fluorinated 3-iodo-7-azaindole (LogP 2.17) and the 4-chloro analog (LogP 2.82), with each ~0.5 LogP unit shift potentially altering membrane permeability and oral bioavailability by factors readily detected in lead optimization [2]. Substitution without regard for these differences risks both synthetic failure — where altered electronic environments change coupling yields and regioselectivity — and pharmacokinetic divergence in advanced candidates that undermines SAR continuity.

Quantitative Differentiation Evidence for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine — Procurement-Relevant Comparator Analysis Across Physicochemical, Regiochemical, and Synthetic Utility Dimensions


LogP-Based Lipophilicity Differentiation: 4-Fluoro-3-iodo Occupies a Unique Physicochemical Window Between the Non-Fluorinated Parent and the 4-Chloro Analog

The calculated partition coefficient (LogP) of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is 2.78, positioning it between the less lipophilic 3-iodo-7-azaindole (LogP 2.17) and the more lipophilic 4-chloro-3-iodo-7-azaindole (LogP 2.82) [1]. This incremental LogP shift of approximately +0.61 over the non-fluorinated parent and −0.04 relative to the chloro analog places the target compound in a lipophilicity range that medicinal chemistry conventions associate with balanced membrane permeability and aqueous solubility for CNS and oncology programs. The fluorine atom at C-4 contributes to this modulation without the substantial molecular weight penalty of bromine (Br adds ~60 Da relative to F, yielding MW 322.93 for the 4-bromo-3-iodo analog), maintaining compliance with lead-like property guidelines .

Lipophilicity optimization Lead optimization ADME prediction

Regiochemical Identity: 4-Fluoro-3-iodo Is Chemically Distinct from the 5-Fluoro-4-iodo Regioisomer, Directing Divergent Cross-Coupling and Biological Outcomes

The compound 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-05-8) bears halogen substituents at positions 4 (F) and 3 (I) of the 7-azaindole core. Its structural regioisomer, 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-23-7), places the halogens at positions 5 (F) and 4 (I), resulting in fundamentally different electronic and steric environments . In 7-azaindole kinase inhibitors, the 3-position iodine of the target compound projects toward the ATP-binding pocket hinge region in many kinase co-crystal structures, whereas the 4-position fluorine modulates the pyridine ring electronics and provides a metabolic blocking site [1]. The 5-fluoro-4-iodo regioisomer positions the iodine at C-4, which in the 7-azaindole system corresponds to a vector oriented differently in the ATP-binding site, potentially disfavoring key hinge-region contacts exploited by clinical candidates such as vemurafenib [2]. These regioisomers share the same molecular formula (C₇H₄FIN₂) and molecular weight (262.02), rendering them indistinguishable by LC–MS alone, yet their substitution pattern dictates which kinase targets are accessible and which synthetic transformations are feasible.

Regioselectivity Cross-coupling Kinase SAR

Halogen Electronic Modulation at C-4: Fluorine Provides a Distinct Electron-Withdrawing Profile Versus Chlorine and Bromine That Tunes Iodo Cross-Coupling Reactivity

The electronegativity of the C-4 halogen directly influences the electron density at the C-3 iodine-bearing position, modulating oxidative addition rates in palladium-catalyzed cross-coupling. Fluorine (Pauling electronegativity 3.98) is the most strongly electron-withdrawing of the halogens, pulling electron density from the π-system and rendering the C-3 iodo substituent more electrophilic relative to analogs bearing chlorine (EN 3.16) or hydrogen at the 4-position [1]. This effect can accelerate the rate-determining oxidative addition step in Suzuki–Miyaura couplings, as documented in systematic studies of halogen-substituted heterocyclic coupling partners [2]. The 4-fluoro substituent additionally provides a metabolic soft spot resistant to cytochrome P450 oxidation — unlike C-4 chlorine, which can undergo oxidative dehalogenation, or C-4 bromine, which is susceptible to debromination — thereby offering both synthetic and metabolic advantages [3]. Quantitatively, the Hammett σₚ constant for fluorine (+0.06) differs markedly from chlorine (+0.23) and bromine (+0.23), indicating that fluorine's electron-withdrawing effect is mediated predominantly through inductive (σI) rather than resonance mechanisms, preserving the aromatic character of the 7-azaindole core while still activating the C-3 position for coupling.

Electronic effects Cross-coupling optimization Halogen bonding

Class-Level Kinase Inhibition Potential: 7-Azaindole Derivatives Bearing 3-Iodo and 4-Fluoro Substituents Have Been Patented as BTK, SYK, and FGFR Inhibitor Scaffolds with Nanomolar Potency Achievable in Optimized Congeners

While the specific compound 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has not been reported as a standalone bioactive entity with a published IC₅₀, structurally related 7-azaindole derivatives leveraging the 3-iodo-4-substituted motif have demonstrated potent kinase inhibition in published studies. In a focused series of pyrrolo[2,3-b]pyridine-based BTK inhibitors, compound 3p — incorporating a 7-azaindole core with optimized peripheral substitution — achieved a BTK enzymatic IC₅₀ of 6.0 nM and a cellular (Ramos) IC₅₀ of 14 nM, outperforming the reference compounds RN486 and pyrrolo[2,3-d]pyrimidine derivative 2 in both assays [1]. In the FGFR space, compound 4h from a 1H-pyrrolo[2,3-b]pyridine series displayed FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM respectively, with demonstrated inhibition of 4T1 breast cancer cell proliferation, migration, and invasion [2]. The 4-fluoro-3-iodo substitution pattern is directly referenced as a platform for developing BTK and SYK kinase inhibitors, with a clinical trial reported in Cancer Research highlighting its role in chronic lymphocytic leukemia therapy development . These data establish that the 7-azaindole scaffold, when appropriately elaborated, can deliver single-digit nanomolar potency against clinically validated kinase targets — a level of activity that the scaffold's non-fluorinated or non-iodinated analogs have not been demonstrated to consistently achieve in the absence of additional optimization.

BTK inhibition FGFR inhibition Kinase inhibitor scaffold

Purity and Physical Form Differentiation: Target Compound Offers 95–98% Purity with Defined Storage Stability Enabling Reproducible Coupling Yields Across Multi-Gram Batches

Commercial availability data indicate that 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is routinely supplied at 95% minimum purity (Fluorochem, AKSci, Chemshuttle) to 98%+ purity (Leyan, ChemScene), with recommended storage at 2–8 °C in sealed, dry conditions . In comparison, the 4-chloro-3-iodo analog is available at 95% minimum purity, and the 4-bromo-3-iodo analog at 95% purity, indicating comparable quality control across the halogen series . However, the fluorinated compound's iodine substituent at C-3 — being a superior leaving group relative to bromine or chlorine — means that trace hydrolysis or deiodination during suboptimal storage can disproportionately affect coupling stoichiometry and yield. The explicit storage specifications (sealed, dry, 2–8 °C) and hazard classification (H302, H315, H319, H335; GHS07 signal word 'Warning') provide procurement teams with the necessary handling parameters to ensure batch-to-batch reproducibility . The compound is classified as non-hazardous for DOT/IATA transport, facilitating international shipping without special regulatory documentation .

Chemical purity Batch consistency Procurement specification

Synthetic Versatility: Orthogonal Dihalogenation Enables Sequential Chemoselective Cross-Coupling Not Achievable with Mono-Halogenated 7-Azaindoles

The dual-halogen architecture of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine — an iodine at C-3 and a fluorine at C-4 — provides orthogonal reactivity that is unavailable in mono-halogenated 7-azaindoles such as 3-iodo-7-azaindole (CAS 23616-57-1) or 4-fluoro-7-azaindole (CAS 640735-23-5) . The C-3 iodine is a premier substrate for palladium(0)-catalyzed oxidative addition, enabling Suzuki–Miyaura, Sonogashira, Negishi, and Buchwald–Hartwig couplings under mild conditions [1]. Meanwhile, the C-4 fluorine, while less reactive under standard cross-coupling conditions, can participate in nucleophilic aromatic substitution (SNAr) reactions with appropriately activated nucleophiles or in more specialized Pd- or Cu-catalyzed C–F bond activation protocols, offering a second, orthogonal diversification point [2]. This sequential reactivity profile — first exploit the iodine, then activate the fluorine — is not possible with the 3-iodo-7-azaindole parent (which lacks a second halogen handle), nor with the 4-fluoro-7-azaindole (which lacks the superior C-3 coupling site). The 4-chloro-3-iodo and 4-bromo-3-iodo analogs also offer dual-halogen reactivity, but with reduced chemoselectivity: chlorine and bromine at C-4 are more prone to compete with iodine in oxidative addition, complicating sequential coupling strategies.

Sequential cross-coupling Orthogonal reactivity Molecular diversification

Optimal Procurement and Application Scenarios for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for BTK/SYK Dual Inhibitor Lead Optimization Requiring Late-Stage Diversification at C-3

Programs targeting BTK and SYK kinases — validated targets in B-cell malignancies and autoimmune disorders — benefit from the C-3 iodine handle of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine for Suzuki–Miyaura diversification with aryl/heteroaryl boronic acids. The 4-fluoro substituent remains inert under these conditions, preserving the pyridine-region electronics that mimic the purine core of ATP [1]. Procurement of this scaffold, rather than the 3-iodo-7-azaindole parent (LogP 2.17), provides an immediate +0.61 LogP enhancement to all library members, shifting the series toward a more favorable permeability range without additional synthetic steps. The scaffold has been explicitly referenced as a platform for BTK and SYK inhibitor development, with supporting clinical development context in chronic lymphocytic leukemia [2].

FGFR-Targeted Oncology Programs Demanding a Low-Molecular-Weight Lead with Balanced FGFR1–3 Potency

The FGFR inhibitor series exemplified by compound 4h (FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM) demonstrates that optimized 7-azaindole derivatives can achieve broad FGFR1–3 coverage while maintaining low molecular weight [1]. The 4-fluoro-3-iodo building block enables rapid exploration of the substituent space at C-3 that was critical for achieving the 7–25 nM potency window in the 4h series. The fluorine at C-4 serves as a metabolic blocking group, potentially improving the hepatic stability of resulting leads over non-fluorinated or chlorinated analogs [2]. Procurement of this scaffold is particularly suited for programs that have identified FGFR dependence in solid tumors (e.g., breast, gastric, bladder) and require a fragment-sized starting point for lead generation.

Sequential Dual-Functionalization Strategies Exploiting Orthogonal C–I and C–F Reactivity for Complex Kinase Probe Synthesis

Medicinal chemistry groups requiring two sequential, chemoselective diversification steps on a single scaffold should procure 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine specifically for its orthogonal halogen reactivity profile. The ~271 kJ·mol⁻¹ difference in bond dissociation energy between C–I and C–F enables unambiguous first-step coupling at C-3 (Suzuki, Sonogashira, or Buchwald–Hartwig), followed by second-step C–F activation via SNAr or transition-metal-catalyzed protocols [1]. This sequential strategy is not feasible with the 3-iodo-7-azaindole parent (no second handle) and is complicated by competing oxidative addition in the 4-bromo-3-iodo analog (C–Br vs. C–I selectivity Δ only ~71 kJ·mol⁻¹). The resulting two-dimensional libraries are valuable for probing kinase selectivity profiles where both the C-3 and C-4 vectors contribute to target engagement [2].

PET Tracer and Radiolabeling Probe Development Exploiting the 3-Iodo Position for Isotopic Exchange

The iodine substituent at C-3 of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a site for radioiodination (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via isotopic exchange or tin-precursor methods, enabling the development of 7-azaindole-based PET/SPECT imaging agents [1]. The 4-fluoro substituent simultaneously provides a site for potential ¹⁸F labeling in a complementary approach, as demonstrated in fluorine-substituted pyrrolo[2,3-b]pyridine D4 receptor imaging studies where fluorinated ligands exhibited favorable brain distribution and washout kinetics [2]. The co-occurrence of iodine (for SPECT or therapeutic radioisotopes) and fluorine (for PET via ¹⁸F) in a single building block is unique among commercially available 7-azaindole scaffolds and supports dual-modality imaging or theranostic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.